

physicochemical characteristics of 6-Azaspiro[3.5]nonan-9-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Azaspiro[3.5]nonan-9-one

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An In-depth Technical Guide to 6-Azaspiro[3.5]nonan-9-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and analytical considerations for the spirocyclic compound **6-Azaspiro[3.5]nonan-9-one**. Due to the limited availability of specific experimental data in publicly accessible literature, this document combines known information with plausible synthetic and analytical methodologies based on established chemical principles for analogous structures. All quantitative data is presented in a structured format, and a representative experimental workflow is visualized.

Physicochemical Characteristics

While comprehensive experimental data for **6-Azaspiro[3.5]nonan-9-one** is not widely published, the following table summarizes its known and predicted properties. These have been aggregated from various chemical databases and supplier information. It is important to note that some of these values may be computationally predicted and should be confirmed through experimental validation.

Property	Value	Source
IUPAC Name	6-Azaspiro[3.5]nonan-9-one	N/A
CAS Number	1369163-40-5 (free base)[1]	[1]
2179070-00-7 (hydrochloride)	[2]	
[2]		
Molecular Formula	C ₈ H ₁₃ NO	N/A
Molecular Weight	139.19 g/mol	N/A
Molecular Weight (HCl salt)	175.66 g/mol [2]	[2]
Appearance	Not specified (likely a solid)	N/A
Melting Point	Not available	N/A
Boiling Point	Not available	N/A
Solubility	Not available	N/A
pKa	Not available	N/A
LogP	Not available	N/A

Synthesis and Purification: A Proposed Experimental Protocol

A specific, detailed experimental protocol for the synthesis of **6-Azaspiro[3.5]nonan-9-one** is not readily available in the literature. However, a plausible synthetic route can be conceptualized based on established methods for the synthesis of similar azaspirocyclic ketones. A potential approach could involve a multi-step synthesis starting from commercially available precursors, followed by purification using standard chromatographic techniques.

2.1. Proposed Synthetic Pathway

A possible synthetic route could involve the reaction of a suitable cyclobutane derivative with a protected piperidine precursor, followed by deprotection and oxidation to yield the desired ketone. The general steps are outlined below:

- **Step 1: Coupling Reaction:** Reaction of a commercially available cyclobutanone with a protected 4-aminopiperidine derivative. This could be achieved through various coupling strategies, potentially involving the formation of an enamine intermediate followed by an intramolecular cyclization.
- **Step 2: Reduction and Deprotection:** The resulting intermediate may require reduction of a functional group, followed by the removal of the protecting group from the piperidine nitrogen.
- **Step 3: Oxidation:** The final step would involve the oxidation of the corresponding alcohol precursor to the ketone, **6-Azaspiro[3.5]nonan-9-one**.

2.2. General Experimental Procedure (Hypothetical)

- **Reaction Setup:** All reactions would be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
- **Reagents:** Starting materials and reagents would be of high purity, obtained from commercial suppliers.
- **Monitoring:** Reaction progress would be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Purification:** The crude product would be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
- **Characterization:** The structure and purity of the final compound would be confirmed by nuclear magnetic resonance (NMR) spectroscopy (^1H and ^{13}C), mass spectrometry (MS), and infrared (IR) spectroscopy.

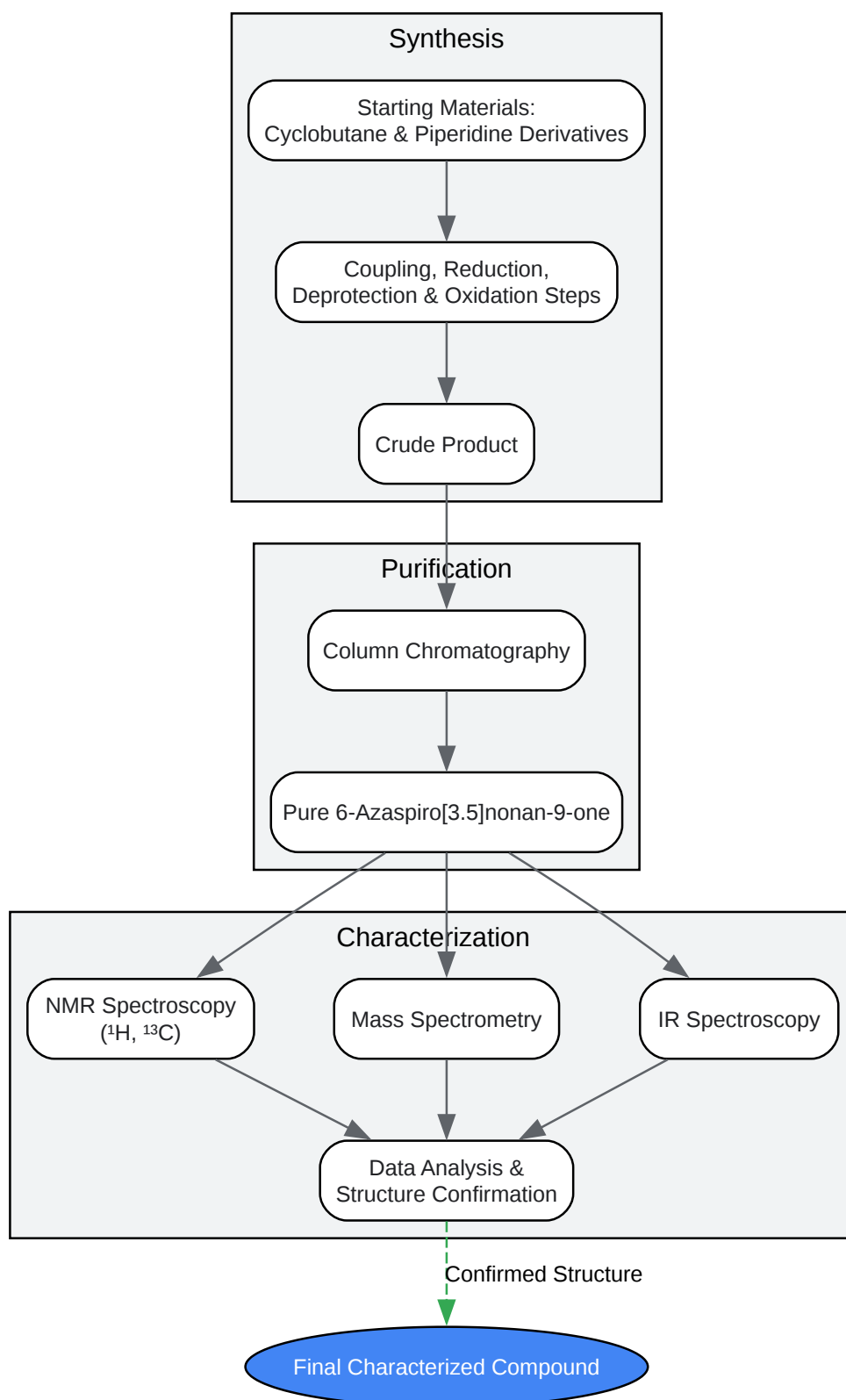
Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing the specific biological activities or the signaling pathways in which **6-Azaspiro[3.5]nonan-9-one** may be involved. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can allow for precise interactions with biological targets. Further research is required to elucidate the pharmacological profile of this compound.

Visualizations

4.1. Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of **6-Azaspiro[3.5]nonan-9-one**, based on the proposed synthetic protocol.



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Caption: Logical workflow for the synthesis and characterization of **6-Azaspiro[3.5]nonan-9-one**.

Conclusion

6-Azaspiro[3.5]nonan-9-one is a spirocyclic compound with potential for further investigation in medicinal chemistry and drug discovery. This guide has consolidated the limited available information on its physicochemical properties and proposed a plausible synthetic and analytical workflow. It is imperative that the hypothetical methodologies presented herein are validated through rigorous experimental work to fully characterize this molecule and explore its potential applications.

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- To cite this document: BenchChem. [physicochemical characteristics of 6-Azaspiro[3.5]nonan-9-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15264363#physicochemical-characteristics-of-6-azaspiro-3-5-nonan-9-one]

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